Product packaging for Diethyl 2-(4-pyridyl)ethylphosphonate(Cat. No.:)

Diethyl 2-(4-pyridyl)ethylphosphonate

Cat. No.: B8571871
M. Wt: 243.24 g/mol
InChI Key: QNFZWFNFBLKDLM-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are fundamental to numerous areas of modern chemical science. Their unique properties allow them to serve as catalysts and reagents that can enhance the efficiency of chemical reactions. prepchem.com In medicinal chemistry, the phosphonate (B1237965) group (R-PO(OR')₂) is often used as a stable mimic of the phosphate (B84403) group or as a bioisostere of a carboxylic acid, leading to the development of compounds with potential antibacterial, antiviral, and anticancer activities. wikipedia.org The structural similarity of α-aminophosphonic acids to α-amino acids makes them valuable tools for enzyme inhibition studies. Furthermore, these compounds find extensive applications in agriculture as pesticides and herbicides and in the chemical industry as flame retardants, plasticizers, and stabilizers for polymers. prepchem.comorgsyn.org The formation of the phosphorus-carbon bond remains an active and vital area of chemical research due to the diverse biological and physical properties these molecules can exhibit. google.com

Overview of Heterocyclic Phosphonate Derivatives in Scholarly Contexts

Heterocyclic phosphonates are a class of organophosphorus compounds that incorporate a heterocyclic ring system, such as pyridine (B92270), imidazole, or thiazole. This combination gives rise to molecules with interesting physicochemical properties and significant potential in various scientific domains. researchgate.net The pyridine ring, in particular, is a common motif in bioactive molecules, and its incorporation into a phosphonate structure can yield compounds of interest for medicinal and agricultural chemistry. researchgate.net

Pyridylphosphonates have been investigated for their ability to coordinate with metal ions, forming complexes and extended networks that have potential applications in catalysis, ion exchange, and materials science. orgsyn.org The synthesis of heterocyclic phosphonates can be challenging, but established methods like the Michaelis-Arbuzov and Kabachnik-Fields reactions, as well as Michael additions, provide routes to these valuable compounds. Research in this area focuses on developing efficient synthetic protocols and exploring the biological activities and material properties of these functionalized molecules. researchgate.net

Academic Relevance of Diethyl 2-(4-pyridyl)ethylphosphonate: A Research Perspective

This compound is a specific example of a heterocyclic phosphonate that holds relevance in academic research primarily as a synthetic intermediate. Its structure is well-suited for use in one of the most important carbon-carbon bond-forming reactions in organic synthesis: the Horner-Wadsworth-Emmons (HWE) reaction.

Synthesis: The most direct and common method for synthesizing β-substituted ethylphosphonates like this compound is through the phospha-Michael addition (or hydrophosphonylation). This reaction involves the conjugate addition of a P-H bond from a dialkyl phosphite (B83602), such as Diethyl phosphite, across an activated carbon-carbon double bond. wikipedia.org In this case, the precursor would be 4-vinylpyridine, where the vinyl group serves as the Michael acceptor. The reaction is typically facilitated by a base to deprotonate the diethyl phosphite, forming a nucleophile that attacks the vinyl group.

Application in the Horner-Wadsworth-Emmons Reaction: Once synthesized, the academic value of this compound lies in its role as a phosphonate reagent for the Horner-Wadsworth-Emmons (HWE) reaction. google.com This reaction is a cornerstone of olefination chemistry, used to convert aldehydes and ketones into alkenes. A key advantage of the HWE reaction is its high stereoselectivity, typically producing the (E)-alkene (trans-isomer) with high preference. google.comorgsyn.org

To be used in an HWE reaction, the phosphonate must first be deprotonated at the carbon adjacent to the phosphorus atom (the α-carbon) using a strong base (e.g., NaH, BuLi) to form a stabilized phosphonate carbanion. orgsyn.orggoogle.com This carbanion then acts as a nucleophile, attacking an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a water-soluble dialkyl phosphate salt, which is easily removed during workup. google.com By using this compound, researchers can introduce a 2-(4-pyridyl)ethylidene moiety into a target molecule, providing a reliable method for chain elongation and the synthesis of complex molecules containing a pyridine ring. orgsyn.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC11H18NO3P
Molecular Weight243.24 g/mol
CAS Number64396-33-0
Canonical SMILESCCOP(=O)(CCC1=CC=NC=C1)OCC
Physical FormExpected to be a liquid or low-melting solid

Table 2: Representative Synthesis via Phospha-Michael Addition

This table outlines a general, representative procedure for the synthesis of β-substituted ethylphosphonates.

StepDescription
Reaction Type Phospha-Michael Addition (Hydrophosphonylation)
Reactants 1. Diethyl phosphite 2. 4-Vinylpyridine
Catalyst/Base A base such as sodium ethoxide (NaOEt), DBU, or sodium hydride (NaH) is typically used to generate the phosphonate anion.
Solvent Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dioxane are common.
General Procedure The base is added to a solution of diethyl phosphite in the solvent at a controlled temperature (e.g., 0 °C). The Michael acceptor (4-vinylpyridine) is then added, and the reaction is allowed to proceed until completion.
Workup The reaction is quenched (e.g., with aqueous NH4Cl), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or distillation.

Table 3: Role in the Horner-Wadsworth-Emmons (HWE) Reaction

This table illustrates the general scheme of the HWE reaction and the role of this compound.

StepDescription
Step 1: Deprotonation This compound is treated with a strong base (e.g., NaH) to form the corresponding stabilized carbanion.
Step 2: Nucleophilic Attack The carbanion adds to the carbonyl carbon of an aldehyde or ketone (R-CHO or R-CO-R').
Step 3: Intermediate Formation An oxaphosphetane intermediate is formed.
Step 4: Elimination The intermediate collapses to yield the final products.
Products 1. An (E)-alkene containing the 2-(4-pyridyl)ethylidene group. 2. A water-soluble diethyl phosphate salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18NO3P B8571871 Diethyl 2-(4-pyridyl)ethylphosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

4-(2-diethoxyphosphorylethyl)pyridine

InChI

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)10-7-11-5-8-12-9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3

InChI Key

QNFZWFNFBLKDLM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1=CC=NC=C1)OCC

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyridylphosphonates

Direct Phosphination Approaches for Pyridine (B92270) Rings

Direct C-H phosphination of pyridine rings represents an atom-economical and straightforward method for synthesizing pyridylphosphonates. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines.

Metal-Free Phosphination Protocols

Recent advancements have led to the development of effective metal-free protocols for pyridine phosphination. One notable method involves the activation of the pyridine ring with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), to increase its electrophilicity. nih.govresearchgate.net This activation facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion. The resulting sigma complex is then oxidized using an organic oxidant like chloranil (B122849) to yield the desired 4-phosphonated pyridine products in good to excellent yields. nih.govresearchgate.net

Theoretical studies using density functional theory (DFT) have also shed light on the mechanisms of metal-free pyridine phosphination with various phosphines, such as P(OEt)₃ and PPh₃. mdpi.comresearchgate.netnih.gov These studies show that the reaction mechanism and the rate-determining step can vary depending on the specific phosphine and any additives used. researchgate.netnih.gov For instance, the reaction with P(OEt)₃ is initiated by pyridine activation and nucleophilic addition of the phosphine. mdpi.com

Investigation of Site-Selectivity in Pyridine Phosphination (e.g., C2 versus C4 Substitution)

A key challenge in the direct functionalization of pyridine is controlling the site-selectivity, as the C2 and C4 positions are both electronically deficient and susceptible to nucleophilic attack. nih.gov In many metal-free phosphination reactions, there is a strong preference for substitution at the C4 position. nih.gov The use of a Lewis acid like BF₃·OEt₂ generally directs the phosphination to the C4 position, resulting in high regioselectivity. nih.govresearchgate.net

However, the selectivity can be influenced by several factors. Access to C2-phosphinated pyridines can be achieved in specific cases, for example, by using strong Lewis basic phosphorus nucleophiles or with highly Lewis acidic pyridines. nih.govresearchgate.netacs.org Computational and experimental investigations have helped to understand the factors that control this reactivity and selectivity. nih.gov Steric hindrance in the phosphine molecule has been identified as a key factor in determining the site-selective formation of phosphonium (B103445) salts, which are precursors to the final phosphonate (B1237965) products. mdpi.comnih.gov For instance, the larger steric bulk of certain phosphines can disfavor attack at the more hindered C2 position. nih.gov

Condition/ReagentPredominant IsomerReference
Lewis Acid (BF₃·OEt₂) ActivationC4 nih.govresearchgate.net
Strong Lewis Basic P-nucleophileC2 nih.govresearchgate.net
Strong Lewis Acidic PyridineC2 nih.govresearchgate.net
Steric Hindrance at C2C4 nih.gov

Role of Activators and Catalysts in Phosphination

Activators and catalysts are crucial for facilitating the direct phosphination of the otherwise unreactive pyridine C-H bonds.

Lewis Acids : As mentioned, Lewis acids like BF₃·OEt₂ play a pivotal role as activators. nih.govresearchgate.net They coordinate to the nitrogen atom of the pyridine ring, which significantly enhances the ring's electrophilicity and makes it more susceptible to nucleophilic attack by the phosphorus reagent. nih.gov

Oxidants : In protocols involving the addition of a phosphine oxide anion, an oxidant is required in a subsequent step to restore the aromaticity of the pyridine ring. nih.gov Chloranil is an effective organic oxidant for this purpose, converting the intermediate dihydropyridine (B1217469) sigma complex into the final aromatic phosphonated pyridine. nih.govresearchgate.net

Bases : In some protocols, a base is necessary to generate the nucleophilic phosphorus species. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a base for the chemoselective synthesis of 2-phosphinate-substituted pyridines from N-methoxypyridinium tosylates. encyclopedia.pub

Michaelis-Arbuzov and Pudovik Reactions in Phosphonate Synthesis

Classical organophosphorus reactions remain cornerstones for the synthesis of phosphonates, including those with pyridyl moieties.

The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds. wikipedia.orgjk-sci.com The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. organic-chemistry.org For the synthesis of pyridylphosphonates, this reaction would utilize a pyridyl-containing electrophile, such as 4-(2-bromoethyl)pyridine (B1287082), which reacts with a trialkyl phosphite (e.g., triethyl phosphite) to form the corresponding phosphonate. nih.govnih.gov The mechanism proceeds through an Sɴ2 attack by the phosphorus nucleophile on the alkyl halide, forming a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphonate. wikipedia.orgjk-sci.com

The Pudovik reaction involves the addition of a dialkyl phosphite across a carbon-nitrogen double bond of an imine or a carbon-oxygen double bond of an aldehyde or ketone. wikipedia.orgcore.ac.uk This reaction is particularly useful for preparing α-amino- and α-hydroxyphosphonates. wikipedia.orgnih.gov In the context of pyridylphosphonate synthesis, a pyridine-containing aldehyde (e.g., pyridine-4-carboxaldehyde) can react with a dialkyl phosphite in the presence of a base catalyst to yield an α-hydroxypyridylphosphonate. beilstein-journals.org These products can then serve as intermediates for more complex molecules. nih.gov

ReactionReactantsProduct TypeReference
Michaelis-ArbuzovTrialkyl phosphite + Pyridyl alkyl halideAlkyl-pyridylphosphonate wikipedia.orgjk-sci.com
Pudovik (Aldehyde)Dialkyl phosphite + Pyridyl aldehydeα-Hydroxy-pyridylphosphonate beilstein-journals.orgnih.gov
Pudovik (Imine)Dialkyl phosphite + Pyridyl imineα-Amino-pyridylphosphonate wikipedia.orgmdpi.com

Synthesis of Alpha-Hydroxyphosphonates as Intermediates

Alpha-hydroxyphosphonates are valuable synthetic intermediates that are readily prepared via the Pudovik reaction between an aldehyde and a dialkyl phosphite. nih.govresearchgate.netresearchgate.netorganic-chemistry.org These compounds can undergo a variety of subsequent transformations. nih.gov For instance, the hydroxyl group can be alkylated, acylated, or replaced by other functional groups like halogens or amino groups. nih.gov

A significant subsequent reaction is the phospha-Brook rearrangement, where an α-hydroxyphosphonate intermediate rearranges to a phosphate (B84403) ester. beilstein-journals.org A Lewis acid-catalyzed Pudovik reaction between a diarylphosphine oxide and an α-pyridinealdehyde first generates an α-hydroxyphosphonate adduct. beilstein-journals.org This intermediate then undergoes a phospha-Brook rearrangement to furnish the final phosphoric ester product. beilstein-journals.org This sequence highlights the utility of α-hydroxyphosphonates as pivotal intermediates in the synthesis of diverse organophosphorus compounds. nih.gov

Multicomponent Reactions for Constructing Pyridylphosphonate Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that incorporates substantial parts of all reactants, offer an efficient and atom-economical approach to complex molecules. taylorfrancis.comresearchgate.net While MCRs for the direct synthesis of pyridylphosphonates are less common, they are extensively used to construct the polysubstituted pyridine core itself. taylorfrancis.comacsgcipr.org

Strategies like the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis can be performed as MCRs to build the heterocyclic ring from simple acyclic precursors. acsgcipr.org A phosphonate-containing starting material could potentially be incorporated into such an MCR to build the final pyridylphosphonate scaffold in a convergent manner.

Furthermore, pseudo-MCRs have been developed for the synthesis of phosphonopeptides, which demonstrates the feasibility of combining phosphonate synthesis with multicomponent strategies. mdpi.comresearchgate.net A pseudo four-component condensation reaction of amides, aldehydes, alkyl dichlorophosphites, and amino esters allows for the simultaneous construction of an aminoalkylphosphonic acid and the formation of a phosphonamidate bond. mdpi.comresearchgate.net This approach highlights the potential for developing novel MCRs specifically tailored for the efficient, one-pot synthesis of complex pyridylphosphonate structures.

Organocatalyzed and Transition-Metal-Catalyzed Synthetic Routes

The synthesis of pyridylphosphonates has been significantly advanced through the development of organocatalytic and transition-metal-catalyzed reactions. These methods offer high efficiency and selectivity, often under mild reaction conditions.

Organocatalysis has emerged as a powerful tool for the synthesis of pyridylphosphonates. For instance, an amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been developed. rsc.orgrsc.org This transition-metal-free approach allows for the creation of a variety of multi-substituted phosphorylated pyridines in excellent yields. rsc.orgrsc.org The proposed mechanism for this reaction involves a Michael addition of an enamine, formed from the aldehyde and a pyrrolidine (B122466) catalyst, to the vinylphosphonate. rsc.orgrsc.org Subsequent intramolecular cyclization and dehydrogenation yield the desired 3-phosphorylated pyridine. rsc.orgrsc.org While this specific method focuses on 3-pyridylphosphonates, the principles of organocatalysis are broadly applicable and represent a significant move away from metal-based syntheses. rsc.org

Transition-metal catalysis has also been extensively used to forge the crucial C–P bond in pyridylphosphonates. rsc.org Historically, these methods often required pre-functionalized pyridines (e.g., with bromo or iodo groups) to facilitate cross-coupling reactions. rsc.org However, more recent advancements have focused on the direct C-H functionalization of the pyridine ring, which is a more atom-economical approach. A metal-free, Lewis acid-mediated approach has been reported for the regioselective phosphonation of pyridines, providing access to 4-phosphonated pyridines. nih.gov This method involves activating the pyridine ring with BF₃·OEt₂ to enable a nucleophilic addition of a phosphine oxide anion, followed by oxidation to yield the final product. nih.gov Additionally, transition metals like cadmium and zinc have been used in the hydrothermal synthesis of metal phosphonates incorporating pyridyl-based phosphonic acids, resulting in complex 3D frameworks. figshare.comresearchgate.net

Below is a table summarizing selected catalytic methods for pyridylphosphonate synthesis.

Table 1: Catalytic Synthetic Routes for Pyridylphosphonates
Catalyst Type Reactants Product Type Key Features
Organocatalyst (Pyrrolidine) Vinylphosphonates, Aldehydes 3-Pyridylphosphonates Transition-metal-free, high yields. rsc.orgrsc.org
Lewis Acid (BF₃·OEt₂) Pyridines, Phosphine Oxides 4-Pyridylphosphonates Metal-free, C4-regioselective. nih.gov

H-Phosphonate Methodologies for Nucleotide Analogues

The H-phosphonate method is a cornerstone of synthetic nucleic acid chemistry and has been effectively adapted for the creation of nucleotide analogues containing pyridylphosphonate linkages. tandfonline.comnih.gov This approach is valued for its relative simplicity and the stability of the H-phosphonate monoester starting materials. researchgate.net The methodology allows for the incorporation of phosphonate moieties into oligonucleotides, which can confer desirable biological properties. tandfonline.com

The synthesis of dinucleoside pyridylphosphonates begins with the coupling of a protected nucleoside H-phosphonate monoester with the free hydroxyl group of another nucleoside unit. umich.edu This condensation is typically promoted by a coupling agent, such as pivaloyl chloride, in the presence of a base like pyridine. researchgate.netrsc.org The resulting intermediate is a dinucleoside H-phosphonate diester. umich.edu

A key feature of this methodology is the subsequent conversion of the H-phosphonate linkage to the desired pyridylphosphonate. Efficient methods have been developed for this transformation. For example, dinucleoside H-phosphonates can be converted into 4-pyridylphosphonate derivatives under mild conditions in pyridine using trityl chloride and DBU. tandfonline.com Similarly, 2-pyridylphosphonates can be obtained in high yields by reacting H-phosphonate derivatives with N-alkoxypyridinium salts. tandfonline.com The synthesis of 3-pyridylphosphonates has been achieved through a palladium-catalyzed cross-coupling of H-phosphonate diesters with 3-bromopyridine. tandfonline.com

The versatility of the H-phosphonate approach allows for the synthesis of various analogues, including phosphorothioates and phosphoramidates, by modifying the final oxidation step. nih.govumich.edu This flexibility has made it an invaluable tool for creating modified oligonucleotides for therapeutic and diagnostic applications. tandfonline.comnih.gov

Principles of Green Chemistry in Pyridylphosphonate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridylphosphonates and other organophosphorus compounds. researchgate.net The goal is to develop more environmentally benign processes by minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. acs.orgnih.gov

Several key green chemistry principles are particularly relevant to pyridylphosphonate synthesis:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct C-H functionalization approaches are superior to traditional cross-coupling reactions that require pre-functionalized substrates, as they generate less waste. rsc.orgnih.gov

Catalysis : The use of catalytic reagents is preferable to stoichiometric reagents. sphinxsai.com Both the organocatalytic and transition-metal-catalyzed routes discussed previously are examples of this principle in action, as they reduce the amount of waste generated compared to non-catalytic methods. rsc.orgnih.gov

Safer Solvents and Auxiliaries : The choice of solvent can have a significant environmental impact. acs.org Efforts in green chemistry focus on replacing hazardous solvents with safer alternatives, such as water or bio-based solvents, or developing solvent-free reaction conditions. researchgate.net

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The development of highly active catalysts that can operate under mild conditions is a key aspect of this principle.

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgnih.gov One-pot reactions and direct functionalization strategies help to minimize these steps. rsc.org

By integrating these principles, chemists can develop more sustainable and efficient syntheses of pyridylphosphonates. The move towards catalytic, atom-economical, and direct C-H functionalization reactions represents a significant step towards greener chemical manufacturing. taylorfrancis.comresearchgate.net

Elucidation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Carbon-Phosphorus Bond Formation

The creation of the C-P bond in phosphonates, including Diethyl 2-(4-pyridyl)ethylphosphonate, is a cornerstone of organophosphorus chemistry. Classic methods often involve the reaction of organometallic reagents, such as Grignard or organolithium compounds, with electrophilic phosphorus species. nih.gov However, modern synthetic strategies frequently employ transition-metal-catalyzed cross-coupling reactions. The Hirao reaction, for instance, utilizes a palladium catalyst to couple aryl halides or sulfonates with H-phosphonates, representing a significant advancement in C-P bond formation. nih.gov

Nucleophilic substitution is a fundamental process in the synthesis of phosphonates. One common pathway involves the alkylation of a phosphite (B83602), such as in the Michaelis-Arbuzov reaction. In the context of this compound, a plausible synthetic route involves the nucleophilic attack of a phosphorus-containing species on an electrophilic pyridylethyl precursor.

For example, a related synthesis of Diethyl 2-[2-(4-pyridyl)ethyl]malonate proceeds through the formation of a diethyl malonate enolate ion, a potent nucleophile. This enolate then attacks 4-(2-bromoethyl)pyridine (B1287082) in a standard SN2 reaction to form the new carbon-carbon bond. A similar principle applies to C-P bond formation, where a species like triethyl phosphite could act as the nucleophile, attacking an electrophilic carbon on the pyridylethyl moiety. The reaction mechanism involves the nucleophilic phosphite attacking the electrophilic carbon, displacing a leaving group, and forming a quasi-phosphonium salt intermediate which then rearranges to the stable phosphonate (B1237965).

The nucleophilicity of the phosphorus reagent is a critical factor. In Wittig-Horner reactions, carbanions stabilized by a phosphonate group exhibit high nucleophilicity, allowing them to react efficiently with carbonyl compounds under mild conditions. arkat-usa.org

Certain synthetic routes to substituted pyridines, including those bearing phosphonate groups, may proceed through dihydropyridine (B1217469) intermediates. For instance, the preparation of diethyl 1-(4-pyridyl)-1,2-dihydropyridine-2-phosphonate has been documented, highlighting the existence of such intermediates in phosphonate synthesis. rushim.ru

The formation of these intermediates can occur via processes like electrocyclization of an azatriene precursor. nih.gov The final and often crucial step in these synthetic sequences is the rearomatization of the dihydropyridine ring to the thermodynamically stable aromatic pyridine (B92270) system. This aromatization can be achieved through oxidation, which can occur spontaneously in the presence of air or be promoted by an added oxidizing agent. The driving force for this step is the significant gain in resonance stabilization energy associated with the formation of the aromatic pyridine ring. nih.govmdpi.com

Phosphoryl Transfer Reaction Mechanisms

Phosphoryl transfer, the movement of a phosphoryl group (PO₃) from a donor to a nucleophilic acceptor, is a reaction of immense biological and chemical importance. nih.govusu.edu These reactions can proceed through several mechanistic pathways, broadly classified as associative, dissociative, or concerted. nih.gov

Associative Mechanism: This is a stepwise process where the nucleophile first adds to the phosphorus center, forming a pentacoordinate phosphorane intermediate. This intermediate then breaks down, expelling the leaving group. nih.gov

Dissociative Mechanism: In this stepwise pathway, the bond to the leaving group breaks first, forming a highly reactive, trigonal planar metaphosphate intermediate (PO₃⁻), which is then rapidly captured by the nucleophile. nih.gov

Concerted (SN2-type) Mechanism: This pathway involves a single transition state where the nucleophile-phosphorus bond forms concurrently with the cleavage of the phosphorus-leaving group bond. The geometry at the phosphorus atom proceeds from tetrahedral to a trigonal bipyramidal transition state. libretexts.org

Intrinsic Reactivity of the Pyridine Moiety in Phosphonate Derivatives

The pyridine ring in this compound is not merely a structural component; it actively influences the molecule's reactivity. As an aromatic heterocycle, the pyridine moiety has distinct electronic properties. The nitrogen atom is more electronegative than carbon, leading to a degree of electron deficiency in the ring, particularly at the C2, C4, and C6 positions. This electron-withdrawing nature can enhance the electrophilicity of adjacent groups.

The pyridine nitrogen also possesses a lone pair of electrons, making it basic and capable of acting as a ligand for metal coordination. Furthermore, the pyridine ring can participate in specific reactions, such as the Minisci reaction. This reaction involves the addition of a radical (e.g., an acyl radical) to a protonated N-heteroarene, typically at the C2 or C4 position, allowing for direct functionalization of the ring. mdpi.com

Studies on Carbon-Phosphorus Bond Cleavage

The carbon-phosphorus bond is generally robust, with a bond dissociation energy that makes it resistant to cleavage under many conditions. However, C-P bond cleavage can be induced under specific chemical or thermal stress. For example, base-induced decomposition of certain phosphonates can lead to the scission of this bond. A study on diethyl fluoronitromethylphosphonate revealed that under basic conditions, it decomposed into diethyl fluorophosphate (B79755) and fluoronitromethane, demonstrating a clear cleavage of the C-P bond. nih.gov

In other contexts, selective C-P bond cleavage is a synthetically valuable tool. Research has shown that specially designed phosphine-containing ligands can undergo selective C-P bond cleavage in the presence of lanthanoid metals, facilitating the synthesis of bulky metallocene complexes. rsc.org This indicates that the stability of the C-P bond can be modulated by the molecular environment and the presence of specific reagents.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate and equilibrium of reactions involving this compound can be significantly altered by the presence of substituents on either the pyridine ring or the phosphonate group. These effects are often quantified using linear free-energy relationships, such as the Hammett and Brønsted equations.

Kinetic studies on the Wittig-Horner reaction, which involves phosphonate-stabilized carbanions, have shown that electron-withdrawing groups on the phosphonate's aromatic ring increase the reaction rate. arkat-usa.org This is because these groups enhance the acidity of the α-proton, facilitating carbanion formation, which is the rate-determining step. arkat-usa.org Conversely, electron-donating groups decrease the reaction rate.

The effect of substituents can be expressed through the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects. For the reaction between substituted diethyl benzyl (B1604629) phosphonates and benzaldehyde, the positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. arkat-usa.org

Similarly, Brønsted plots (log k vs. pKa) are used to correlate reaction rates with the acidity or basicity of a catalyst or reactant. For nucleophilic substitution reactions on phosphate (B84403) esters, the Brønsted coefficient (β) provides insight into the transition state structure. A linear Brønsted-type plot for the reaction of diethyl 4-nitrophenyl phosphate with a series of pyridines yielded a β value of 0.43, suggesting a concerted mechanism with a moderate degree of bond formation in the transition state. researchgate.netdntb.gov.ua

Table 1: Kinetic Data for Reactions Involving Substituted Phosphonates and Related Compounds This interactive table summarizes reaction constants from studies on related phosphonate compounds, illustrating the impact of electronic effects on reaction rates.


Reaction TypeCompound SeriesVariable Substituent LocationReaction ConstantInterpretationReference
Wittig-HornerSubstituted Diethyl Benzyl PhosphonatesBenzaldehydeρ > 0Accelerated by electron-withdrawing groups on the aldehyde. libretexts.org
Nucleophilic SubstitutionDiethyl 4-nitrophenyl phosphatePyridine Nucleophilesβ = 0.43Concerted mechanism with significant bond formation in the transition state.[13, 18]
Hydroxylamine FragmentationSubstituted Hydroxylaminobenzyl CarbamatesBenzyl Ringρ = 0.57 (for log(Mt1/2))Fragmentation accelerated by electron-donating groups stabilizing positive charge.

Advanced Spectroscopic and Diffraction Analysis in Research

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For Diethyl 2-(4-pyridyl)ethylphosphonate, key absorptions are expected for the phosphoryl (P=O), phosphate (B84403) ester (P-O-C), and pyridine (B92270) ring moieties.

The IR spectrum is particularly useful for identifying polar bonds. A very strong and prominent absorption band is expected for the P=O stretching vibration, typically appearing in the region of 1230-1260 cm⁻¹. The P-O-C and C-O-C single bond stretches will produce strong bands in the fingerprint region (1000-1170 cm⁻¹). Vibrations associated with the pyridine ring, such as C=C and C=N stretching, are expected around 1600 cm⁻¹ and 1400-1500 cm⁻¹. Aliphatic and aromatic C-H stretching vibrations will be observed just below and just above 3000 cm⁻¹, respectively.

Expected IR Absorption Bands: This table presents predicted absorption frequencies based on characteristic group vibrations.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1)Expected Intensity
C-H Stretch (Aromatic)Pyridyl C-H3010 - 3100Medium
C-H Stretch (Aliphatic)-CH2-, -CH32850 - 3000Medium-Strong
C=C, C=N StretchPyridine Ring1590 - 1610, 1400 - 1500Medium-Strong
P=O StretchPhosphoryl1230 - 1260Very Strong
P-O-C StretchPhosphonate (B1237965) Ester1020 - 1050Strong
C-O-C StretchEthyl Ester1160 - 1170Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₈NO₃P), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental formula.

Under electron ionization (EI), the molecular ion can undergo various fragmentation processes. Characteristic fragmentation pathways for this molecule would likely include:

Loss of an ethoxy radical (-•OCH₂CH₃) from the phosphonate group.

Loss of an ethylene (B1197577) molecule via a McLafferty-type rearrangement involving the P=O group and the ethoxy side chains.

Cleavage of the ethyl bridge , leading to fragments corresponding to the pyridylethyl cation or the diethyl phosphonate moiety.

Alpha-cleavage adjacent to the pyridine ring, resulting in the formation of a stable pyridylmethyl-type cation (tropylium ion equivalent).

Expected Mass Spectrometry Fragments: This table presents predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments.

Predicted m/zIdentity of FragmentFragmentation Pathway
243[C11H18NO3P]+•Molecular Ion (M+•)
215[M - C2H4]+•McLafferty Rearrangement
198[M - •OC2H5]+Loss of ethoxy radical
137[P(O)(OC2H5)2]+Cleavage of C-P bond
106[C7H8N]+Cleavage of C-C bond in ethyl bridge
93[C5H4NCH2]+Benzylic-type cleavage

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Determination

X-ray diffraction is a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering definitive proof of a molecule's solid-state structure. The analysis can be performed on single crystals or on a microcrystalline powder.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction offers the most detailed structural information. When a well-ordered single crystal is irradiated with a monochromatic X-ray beam, it diffracts the X-rays in a unique pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice.

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, analysis of closely related phosphonate-containing heterocyclic compounds provides insight into the type of structural information that can be obtained. For instance, the crystallographic analysis of a related purine (B94841) derivative, diethyl (9-heptyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-9H-purin-6-yl)phosphonate, has been reported, confirming its molecular structure through this technique. researchgate.net

For illustrative purposes, the crystallographic data for a different, yet structurally relevant compound, Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate, reveals the detailed parameters that such an analysis yields. nih.gov This molecule, while not a phosphonate, contains a substituted pyridyl ring and diethyl ester functionalities, making its crystallographic data a useful example.

Table 1: Example Crystallographic Data for a Related Pyridyl Compound (Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate) nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₈N₂O₅
Molecular Weight294.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.012 (4)
b (Å)8.6620 (17)
c (Å)9.1600 (18)
β (°)94.08 (3)
Volume (ų)1504.7 (5)
Z4
RadiationMo Kα
Temperature (K)295

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used when suitable single crystals cannot be grown. This technique analyzes a sample composed of many randomly oriented microcrystals. The resulting diffraction pattern is a series of concentric rings which, when plotted as intensity versus diffraction angle (2θ), provides a characteristic fingerprint of the crystalline solid.

PXRD is invaluable for identifying crystalline phases, determining sample purity, and analyzing crystal structure. For example, the PXRD pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was used to determine its monoclinic crystal system and unit cell parameters. researchgate.net A similar analysis for this compound would provide its characteristic diffraction pattern, which could be used for phase identification and quality control.

Computational and Theoretical Investigations of Diethyl 2 4 Pyridyl Ethylphosphonate Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like Diethyl 2-(4-pyridyl)ethylphosphonate, DFT calculations could provide valuable insights into its chemical behavior. These calculations can determine various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic properties of similar organic compounds. Such studies on related pyridinyl and pyrimidinyl phosphonates have demonstrated the utility of DFT in understanding their structure-activity relationships. For this compound, DFT could be used to predict regions of electrophilic and nucleophilic attack, thereby elucidating its reactivity in various chemical reactions. Theoretical calculations on similar compounds have shown that results from DFT models can accurately predict molecular structures.

Exploration of Potential Energy Surfaces and Transition States

The study of potential energy surfaces (PES) is fundamental to understanding the mechanisms of chemical reactions. A PES maps the energy of a molecule as a function of its geometry, revealing stable structures (minima), and the transition states that connect them. For this compound, computational methods can be used to explore the PES for reactions such as hydrolysis or complexation with metal ions.

Identifying the transition state, which is a first-order saddle point on the PES, is crucial for determining the energy barrier of a reaction. This information allows for the calculation of reaction rates. While specific studies on the PES of this compound are not available, the general methodology involves mapping the energy landscape as the molecule undergoes a chemical transformation. This approach has been widely used to study the mechanisms of reactions involving organophosphorus compounds.

Conformational Landscape Analysis of Pyridylphosphonate Ligands

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. For flexible molecules like this compound, which has several rotatable bonds, a conformational analysis is essential to identify the most stable, low-energy conformations.

Computational methods can be used to systematically explore the conformational landscape of pyridylphosphonate ligands. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. Studies on related phosphonate-containing ligands have utilized these techniques to understand how the ligand's shape influences its ability to bind to metal ions. For instance, different conformations such as "twist-wrap" and "twist-fold" have been identified for similar ligands in lanthanide complexes. Such an analysis for this compound would be crucial for predicting its behavior in coordination chemistry and its potential interactions with biological targets.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. Techniques like the Gauge-Including Atomic Orbital (GIAO) method can be used to theoretically calculate NMR chemical shifts (¹H and ¹³C).

For this compound, these calculations could predict its NMR spectrum, aiding in the interpretation of experimental results. Similarly, other quantum chemical methods can be used to predict infrared (IR) vibrational frequencies and UV-Vis absorption spectra. While specific predictions for this compound are not documented, the methodology has been successfully applied to a wide range of organic molecules, including other phosphonates.

Modeling of Solvation Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can be used to simulate the effects of solvation on the properties and reactivity of this compound. The Conductor-like Polarizable Continuum Model (C-PCM) is one such method that can be used to calculate the relative free energies of different conformations in solution.

These models can also be used to study intermolecular interactions, such as hydrogen bonding, which can play a crucial role in the molecule's behavior. Understanding how this compound interacts with solvent molecules and other chemical species is vital for predicting its properties in a real-world setting.

Activation Strain Model Analysis for Reactivity Interpretation

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing the activation barriers of chemical reactions. This model deconstructs the potential energy surface along the reaction coordinate into two components: the activation strain (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the stabilizing interaction between the distorted reactants).

By analyzing these components, the ASM provides a detailed understanding of the factors that control the reactivity. Although no specific ASM analysis for this compound has been reported, this model could be applied to its reactions to understand, for example, how substituents on the pyridine (B92270) ring or changes to the phosphonate (B1237965) group would affect the reaction barrier. The ASM has been successfully applied to a wide variety of reactions in both organic and inorganic chemistry.

Role in Advanced Organic Synthesis and Materials Science Research

Diethyl 2-(4-pyridyl)ethylphosphonate as a Versatile Synthetic Building Block

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the phosphonate (B1237965) group and the functionality of the pyridine (B92270) ring. The phosphonate moiety is a precursor to a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

One of the most notable reactions involving phosphonate esters is the Horner-Wadsworth-Emmons (HWE) reaction . nrochemistry.comwikipedia.org This reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion to form alkenes, typically with a high degree of stereoselectivity for the (E)-isomer. wikipedia.org The phosphonate carbanion, generated by treating this compound with a suitable base, can react with a wide range of carbonyl compounds. This versatility makes the HWE reaction a powerful tool for the synthesis of complex molecules containing a 4-pyridylethylidene moiety.

Beyond the HWE reaction, the activated methylene (B1212753) group adjacent to the phosphonate can undergo alkylation reactions . researchgate.netgoogle.com Deprotonation with a strong base generates a nucleophilic carbanion that can react with various electrophiles, such as alkyl halides, to introduce new substituents. This allows for the elaboration of the carbon skeleton and the synthesis of a diverse range of substituted pyridylphosphonates.

The pyridine nitrogen atom in this compound provides a site for further functionalization and participation in the synthesis of nitrogen-containing heterocycles . mdpi.comrsc.orgscribd.com The lone pair of electrons on the nitrogen can act as a nucleophile or a base, and the aromatic ring can undergo various substitution reactions. This dual reactivity makes it a useful precursor for the construction of more complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. For instance, analogous compounds like Diethyl 2-[2-(4-pyridyl)ethyl]malonate are known to be versatile intermediates in the synthesis of indolizine (B1195054) derivatives.

Table 1: Key Synthetic Reactions of this compound

Reaction TypeReagentsProduct TypeSignificance
Horner-Wadsworth-EmmonsBase, Aldehyde/Ketone(E)-AlkenesStereoselective C=C bond formation
AlkylationBase, Alkyl HalideSubstituted PhosphonatesCarbon skeleton elaboration
Heterocycle SynthesisVariousFused or substituted pyridinesAccess to complex bioactive scaffolds

Development of Pyridylphosphonate-Based Ligands for Catalysis

The combination of a phosphorus atom and a pyridine nitrogen atom in this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. researchgate.netresearchgate.netnih.gov The phosphorus atom acts as a soft donor, while the pyridine nitrogen is a harder donor, allowing for versatile coordination to a variety of metal centers. This bidentate or hemilabile coordination can influence the electronic and steric environment around the metal, thereby tuning the catalytic activity and selectivity.

Pyridylphosphonate ligands have been successfully employed in a range of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions . researchgate.netnih.govacademie-sciences.fr These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The use of bulky and electron-rich phosphine (B1218219) ligands is known to enhance the efficiency of these catalytic cycles. nih.gov Ligands derived from this compound can chelate to the palladium center, stabilizing the active catalytic species and promoting the desired bond formation.

In addition to palladium catalysis, pyridylphosphonate ligands have shown promise in rhodium-catalyzed hydroformylation . researchgate.netresearchgate.netnih.govrsc.orgrsc.org This industrial process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The ligand's structure plays a crucial role in controlling the regioselectivity (linear vs. branched aldehyde) and enantioselectivity of the reaction. The electronic and steric properties of the pyridylphosphonate ligand can be fine-tuned to achieve the desired product distribution.

Furthermore, the development of chiral pyridylphosphonate ligands has opened up avenues for asymmetric catalysis. researchgate.netnih.govdicp.ac.cnnih.govhkbu.edu.hk By introducing chirality into the ligand backbone, it is possible to create catalysts that can induce the formation of one enantiomer of a chiral product over the other. This is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired biological activity. Chiral P,N-ligands have been applied in a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and conjugate addition reactions. dicp.ac.cnnih.gov

Table 2: Catalytic Applications of Pyridylphosphonate Ligands

Catalytic ReactionMetal CatalystKey Features
Suzuki-Miyaura CouplingPalladiumC-C bond formation, high functional group tolerance. nih.gov
Buchwald-Hartwig AminationPalladiumC-N bond formation for the synthesis of anilines.
HydroformylationRhodiumProduction of aldehydes from alkenes, control of regioselectivity. researchgate.netrsc.org
Asymmetric HydrogenationRhodium, IridiumEnantioselective reduction of prochiral olefins and ketones. dicp.ac.cn
Asymmetric Allylic AlkylationPalladiumEnantioselective C-C bond formation. nih.gov

Integration into Novel Material Architectures (e.g., MOFs, Polymer Design)

The bifunctional nature of this compound also makes it a valuable component for the construction of advanced materials with tailored properties. Its ability to act as a linker or a monomer allows for its incorporation into both crystalline and amorphous material architectures.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govnih.govrsc.orgcd-bioparticles.net The phosphonate group, after hydrolysis to the corresponding phosphonic acid, can coordinate strongly to various metal centers, while the pyridine nitrogen can provide an additional coordination site. This allows for the formation of robust and intricate three-dimensional networks with well-defined pores. The use of phosphonate and phosphinate linkers has been shown to produce isoreticular MOFs, where the underlying topology is maintained while the chemical functionality is altered. nih.gov The pyridyl group within the MOF structure can be further utilized for post-synthetic modification or as a basic site for catalysis.

In the field of polymer design , this compound can be incorporated into polymer backbones or as a pendant group to impart specific functionalities. mdpi.commdpi.com For example, phosphonate-containing polymers have been investigated for their flame-retardant properties and as solid polymer electrolytes. nih.gov The pyridine moiety can introduce sites for hydrogen bonding, metal coordination, or acid-base chemistry, influencing the polymer's solubility, thermal stability, and mechanical properties. Polyazomethines containing pyridine moieties have also been synthesized and studied for their conducting properties. The synthesis of polymers with phosphonic acid groups is an active area of research for applications such as proton-exchange membranes in fuel cells. researchgate.net

Table 3: this compound in Materials Science

Material TypeRole of the CompoundPotential Properties and Applications
Metal-Organic Frameworks (MOFs)Linker (as phosphonic acid)Porosity, Catalysis, Gas Storage, Sensing. nih.govnih.gov
Functional PolymersMonomer or Pendant GroupFlame retardancy, Ion conductivity, Metal chelation, pH-responsiveness. mdpi.comresearchgate.net

Applications in Surface Functionalization and Interface Science

The phosphonate group of this compound, upon hydrolysis to 2-(4-pyridyl)ethylphosphonic acid, provides a robust anchor for the functionalization of a wide variety of oxide surfaces. This has led to its application in the formation of self-assembled monolayers (SAMs) , which are highly ordered molecular films that can precisely control the chemical and physical properties of an interface. researchgate.netmdpi.com

Phosphonic acids have a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂). researchgate.netrsc.orgresearchgate.net They form stable, covalent-like bonds with the surface hydroxyl groups, resulting in densely packed and robust monolayers. The ethyl spacer in 2-(4-pyridyl)ethylphosphonic acid provides flexibility for the molecules to arrange themselves into a well-ordered layer, while the terminal pyridine group presents a chemically active interface.

The properties of the functionalized surface are dictated by the terminal pyridine group. The nitrogen atom can act as a Lewis base, enabling the coordination of metal ions or the immobilization of catalysts. The aromatic ring can participate in π-π stacking interactions, influencing the packing and orientation of molecules within the SAM. The ability to control surface properties such as wettability, adhesion, and biocompatibility is crucial for a wide range of applications, from biomedical implants to microelectronics. For instance, the functionalization of titanium alloys with alkylphosphonic acids has been shown to improve their corrosion resistance. nih.gov Similarly, the modification of alumina (B75360) nanoparticles with phosphonic acids allows for the tuning of their interactions in aqueous solutions. rsc.org

Table 4: Surface Functionalization with 2-(4-Pyridyl)ethylphosphonic Acid

SubstrateMethod of FunctionalizationResulting Surface PropertiesPotential Applications
Titanium Dioxide (TiO₂)Self-Assembled Monolayer (SAM)Altered wettability, Bio-functionalizationBiomedical implants, Biosensors. researchgate.net
Aluminum Oxide (Al₂O₃)Self-Assembled Monolayer (SAM)Controlled surface charge, Adhesion promotionComposites, Catalysis supports. rsc.orgresearchgate.netsamaterials.comresearchgate.netnih.gov
Silicon Dioxide (SiO₂)Self-Assembled Monolayer (SAM)Dielectric modification, Molecular electronicsMicroelectronics, Sensors.

Q & A

Q. What are the most efficient synthetic routes for Diethyl 2-(4-pyridyl)ethylphosphonate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Michaelis-Arbusov rearrangement, where trialkyl phosphites react with alkyl halides. For the pyridyl variant, substituting alkyl halides with 4-(2-haloethyl)pyridine derivatives may introduce the pyridyl group. Optimization involves controlling reaction temperature (60–80°C), solvent polarity (e.g., acetonitrile), and stoichiometric ratios to minimize byproducts like unreacted phosphites. Catalytic methods using iodine or Lewis acids (e.g., ZnCl₂) can enhance efficiency. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity product (>95%) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ³¹P NMR : To confirm phosphonate formation (δ = 20–30 ppm for alkylphosphonates).
  • ¹H/¹³C NMR : Identify pyridyl protons (δ = 7.5–8.5 ppm) and ethyl/phosphate groups.
  • FT-IR : Peaks at 1250–1300 cm⁻¹ (P=O stretch) and 1020–1100 cm⁻¹ (P-O-C stretch).
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ for exact mass validation. Cross-referencing with databases like NIST Chemistry WebBook ensures structural accuracy .

Q. How does the pyridyl group influence the compound’s solubility and reactivity compared to alkyl-substituted analogs?

The pyridyl group introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers at acidic pH. It also increases electron-withdrawing effects, making the phosphonate moiety more electrophilic. This alters reactivity in nucleophilic substitutions or metal coordination compared to alkyl analogs like Diethyl ethylphosphonate (DEEP), which are more lipophilic .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound in polymer matrices be resolved?

Discrepancies in thermal decomposition temperatures (Td) may arise from matrix interactions (e.g., polyurethane vs. epoxy). Use TGA-DSC under inert and oxidative atmospheres to differentiate between bulk vs. surface degradation. Pair with pyrolysis-GC/MS to identify volatile byproducts (e.g., ethylene, pyridine derivatives). Cross-validate with in situ FT-IR to track P=O bond stability during heating .

Q. What strategies mitigate neurotoxicity risks from phosphonate byproducts during synthesis?

Byproducts like alkylphosphonic acids can inhibit acetylcholinesterase. Mitigation includes:

  • Reaction Quenching : Use aqueous bicarbonate to hydrolyze residual alkyl halides.
  • Chromatographic Trapping : Employ silica gel functionalized with cholinesterase mimics to adsorb toxic intermediates.
  • Toxicological Screening : Conduct in vitro assays (e.g., SH-SY5Y neuronal cells) to assess inhibition potency. Reference EFSA protocols for structural analogs .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets in drug discovery?

QSAR models can correlate substituent effects (e.g., pyridyl vs. phenyl) with bioactivity. Molecular docking (AutoDock Vina) identifies binding poses in enzymes like alkaline phosphatases or HIV integrase. Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (Kd, kon/koff). Comparative studies with DEEP derivatives highlight the role of the pyridyl group in enhancing target affinity .

Q. What advanced separation techniques resolve enantiomeric impurities in this compound?

Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases can separate enantiomers. For preparative-scale resolution, dynamic kinetic resolution with chiral catalysts (e.g., BINAP-metal complexes) ensures stereochemical purity >99% ee. Monitor enantiomeric excess via circular dichroism (CD) .

Methodological Notes

  • Contradiction Management : Conflicting CAS registry entries (e.g., 78-38-6 for DEEP vs. pyridyl derivatives) require verification via IUPAC naming and spectral libraries .
  • Safety Protocols : Follow OSHA guidelines for handling neurotoxic intermediates; use gloveboxes for air-sensitive steps and LC-MS for trace impurity detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.